molecular formula C18H11BrN2OS B2542176 4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 325978-08-3

4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2542176
CAS No.: 325978-08-3
M. Wt: 383.26
InChI Key: JPKZHMVRSDJVDK-UHFFFAOYSA-N
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Description

4-Bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a benzamide derivative featuring a naphthothiazole ring system with a brominated aryl substituent. The compound’s Z-configuration at the thiazol-2-ylidene moiety is critical for its stereochemical and electronic properties. The bromine atom at the para position of the benzamide group enhances electrophilic reactivity, enabling further functionalization .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKZHMVRSDJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-bromo-1-naphthaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with elemental sulfur to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .

Comparison with Similar Compounds

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

  • Key Differences : Replaces the naphtho[2,1-d][1,3]thiazole system with a simpler dihydrothiazole ring and substitutes bromine with a methyl group.
  • Crystallographic Data: The compound crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with planar benzamide-thiazole systems .
  • Relevance : Demonstrates how substituent bulk (e.g., methoxy vs. bromine) influences molecular packing and solubility.

4-Bromo-N-(dimethylcarbamothioyl)benzamide ()

  • Structural Variation : Incorporates a thiourea (carbamothioyl) group instead of the naphthothiazol-2-ylidene moiety.
  • Spectroscopic Data : IR spectra show distinct [C=S] stretches at ~1250 cm⁻¹, absent in the naphthothiazole derivative, highlighting electronic differences .

Brominated Benzamide Derivatives in Drug Discovery

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ()

  • Core Structure: Replaces the thiazole ring with a thienopyrazole system.
  • Pharmacological Potential: The thienopyrazole scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to naphthothiazole derivatives .

4-Bromo-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide ()

  • Key Modifications : Features dual bromination and a sulfamoyl group, enhancing electrophilicity and solubility.
  • Application : Sulfamoyl groups are often leveraged for improved bioavailability in CNS-targeting agents .

Comparative Physicochemical and Spectroscopic Data

Compound Molecular Weight Melting Point (°C) 1H NMR (δ, ppm) IR Peaks (cm⁻¹) Reference
4-Bromo-N-[(2Z)-naphthothiazol-2-ylidene]benzamide ~420 (estimated) 166–168 δ 8.03 (dd, J = 8.0 Hz), 7.72–7.69 Not reported
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-dihydrothiazol-2-ylidene]-4-methylbenzamide 384.5 Not reported δ 2.24 (s, CH₃), 3.42 (s, OCH₃) 1602 (C=O), 1634 (C=N)
4-Bromo-N-(dimethylcarbamothioyl)benzamide 287.2 Not reported Not reported 1250 (C=S), 1630 (C=O)
4-Bromo-N-[2-(4-methylphenyl)-thienopyrazol-3-yl]benzamide 416.3 Not reported Not reported Not reported

Biological Activity

4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphtho[2,1-d][1,3]thiazole moiety and a bromine substituent which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12BrN2S\text{C}_{15}\text{H}_{12}\text{BrN}_2\text{S}

This structure includes a bromine atom attached to a benzamide core linked to a naphtho[2,1-d][1,3]thiazole unit.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may exhibit enzyme inhibition or receptor binding capabilities that can modulate cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with receptors that regulate various physiological processes.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance:

  • A study indicated that derivatives of thiazole compounds exhibit significant cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research suggests that thiazole derivatives possess antibacterial and antifungal properties:

  • Compounds similar to this compound have been reported to inhibit the growth of various pathogenic microorganisms .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

  • Studies indicate that thiazole-based compounds can protect neuronal cells from oxidative stress and apoptosis .

Case Studies

StudyObjectiveFindings
Study A Evaluate antitumor effectsSignificant cytotoxicity against various cancer cell lines; induction of apoptosis observed.
Study B Assess antimicrobial activityEffective against multiple bacterial strains; potential for development as an antimicrobial agent.
Study C Investigate neuroprotective propertiesDemonstrated protective effects on neuronal cells under stress conditions; reduced apoptosis rates.

Q & A

Q. How can the synthesis of 4-bromo-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the naphthothiazole core, followed by bromination and benzamide coupling. Key steps include:
  • Cyclization : Use acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the naphtho[2,1-d][1,3]thiazole ring .
  • Bromination : Employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to introduce the bromine substituent .
  • Coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for benzamide attachment under inert atmospheres .
    Optimize reaction time, solvent polarity (e.g., dichloromethane for solubility), and temperature control (reflux vs. room temperature) to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., Z-configuration of the thiazole-ylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and bromine isotope patterns .
  • HPLC : Reverse-phase HPLC with UV detection (≥98% purity) to assess purity .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for determining the Z-configuration of the thiazole-ylidene group and planar geometry of the naphthothiazole core. Use SHELXL for refinement:
  • Address challenges like crystal twinning by optimizing crystallization solvents (e.g., DMSO/EtOH mixtures) .
  • Apply restraints for disordered bromine or solvent molecules in the lattice .
    Compare experimental data with density functional theory (DFT) calculations to validate electronic structures .

Q. What strategies mitigate discrepancies in reported biological activities (e.g., antiviral vs. anticancer)?

  • Methodological Answer : Discrepancies often arise from assay conditions or compound purity. Resolve by:
  • Standardized Bioassays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and control for DMSO solvent effects .
  • Purity Validation : Re-test batches with ≥95% HPLC purity and confirm stability under assay conditions (e.g., pH 7.4 PBS) .
  • Target Validation : Perform enzyme inhibition assays (e.g., SARS-CoV-2 main protease) alongside cytotoxicity profiling .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, enhancing electrophilic aromatic substitution (EAS) at the para position. In Pd-catalyzed couplings:
  • Suzuki-Miyaura : Replace bromine with boronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/EtOH .
  • Buchwald-Hartwig : Amination with primary/secondary amines under Pd₂(dba)₃/XPhos catalysis .
    Monitor reaction progress via TLC and isolate products using flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.